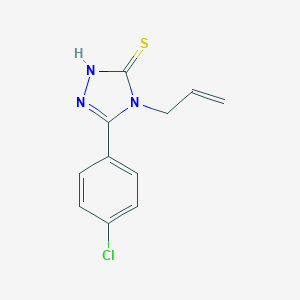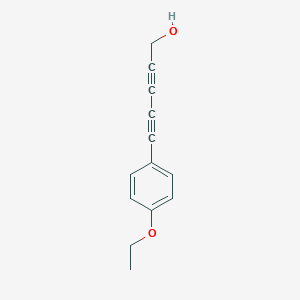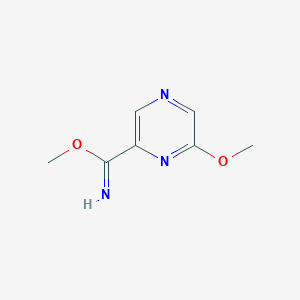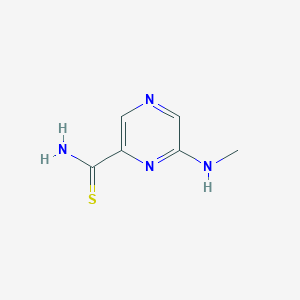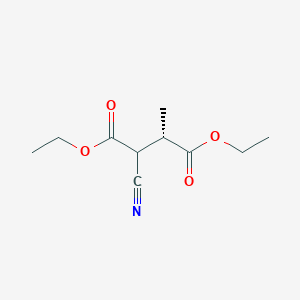
Butanedioic acid, 2-cyano-3-methyl-, diethyl ester, (3S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, 2-cyano-3-methyl-, diethyl ester, (3S)-(9CI) is a chemical compound that is widely used in scientific research. It is also known as methyl 3-cyano-2-methylsuccinate and is used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Butanedioic acid, 2-cyano-3-methyl-, diethyl ester is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a Michael acceptor in the presence of a nucleophile.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Butanedioic acid, 2-cyano-3-methyl-, diethyl ester. However, it has been reported to exhibit antitumor activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Butanedioic acid, 2-cyano-3-methyl-, diethyl ester in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its toxicity and the lack of information on its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the use of Butanedioic acid, 2-cyano-3-methyl-, diethyl ester in scientific research. These include:
1. Synthesis of new biologically active molecules using Butanedioic acid, 2-cyano-3-methyl-, diethyl ester as a building block.
2. Investigation of the mechanism of action of Butanedioic acid, 2-cyano-3-methyl-, diethyl ester in various chemical reactions.
3. Study of the biochemical and physiological effects of Butanedioic acid, 2-cyano-3-methyl-, diethyl ester in vitro and in vivo.
4. Development of new synthetic methods for the synthesis of Butanedioic acid, 2-cyano-3-methyl-, diethyl ester and its derivatives.
Conclusion:
In conclusion, Butanedioic acid, 2-cyano-3-methyl-, diethyl ester is a chemical compound that is widely used in scientific research. It is used in the synthesis of various organic compounds and exhibits antitumor activity in vitro. However, its biochemical and physiological effects are not well understood. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of Butanedioic acid, 2-cyano-3-methyl-, diethyl ester is carried out by the reaction of diethyl malonate with acetic anhydride and sodium cyanide. The reaction takes place in the presence of a catalyst such as piperidine. The product obtained is a yellow liquid that is soluble in organic solvents such as ethanol and ether.
Aplicaciones Científicas De Investigación
Butanedioic acid, 2-cyano-3-methyl-, diethyl ester is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of biologically active molecules such as antitumor agents, anti-inflammatory agents, and antibiotics. It is also used in the synthesis of dyes and pigments.
Propiedades
Número CAS |
197852-81-6 |
|---|---|
Nombre del producto |
Butanedioic acid, 2-cyano-3-methyl-, diethyl ester, (3S)-(9CI) |
Fórmula molecular |
C10H15NO4 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
diethyl (3S)-2-cyano-3-methylbutanedioate |
InChI |
InChI=1S/C10H15NO4/c1-4-14-9(12)7(3)8(6-11)10(13)15-5-2/h7-8H,4-5H2,1-3H3/t7-,8?/m0/s1 |
Clave InChI |
YGEGVBWONVKDHX-JAMMHHFISA-N |
SMILES isomérico |
CCOC(=O)[C@@H](C)C(C#N)C(=O)OCC |
SMILES |
CCOC(=O)C(C)C(C#N)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(C)C(C#N)C(=O)OCC |
Sinónimos |
Butanedioic acid, 2-cyano-3-methyl-, diethyl ester, (3S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



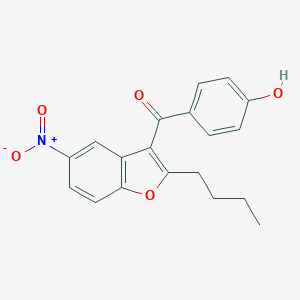
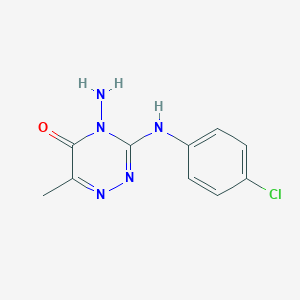

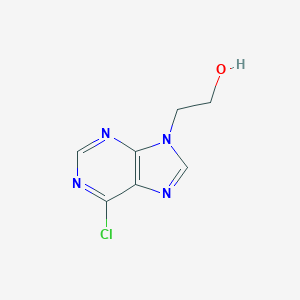
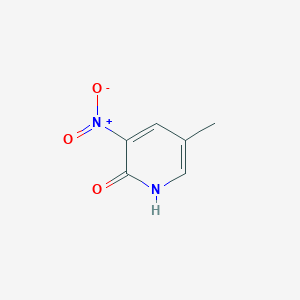
![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)
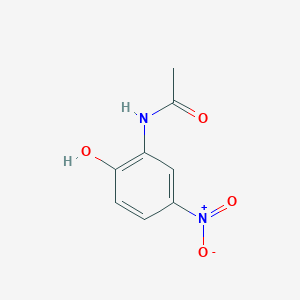
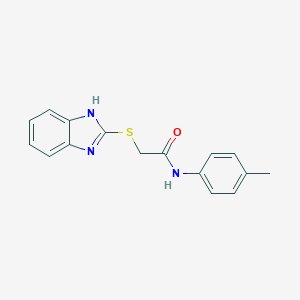
![4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188128.png)
